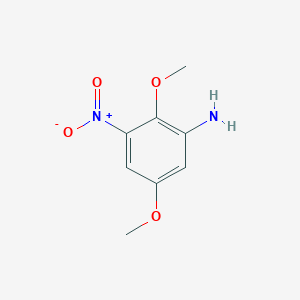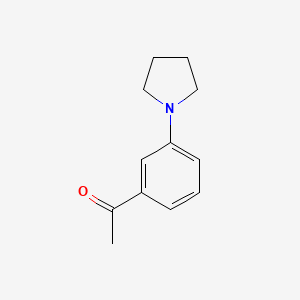
1,7-Naphthalenedisulfonic acid
Descripción general
Descripción
1,7-Naphthalenedisulfonic acid, also known as Armstrong’s acid, is a fluorescent organic compound with the formula C10H6(SO3H)2 . It is one of several isomers of naphthalenedisulfonic acid and is typically obtained as a colorless solid .
Synthesis Analysis
Armstrong’s acid is prepared by disulfonation of naphthalene with oleum . A novel Ca(II) coordination polymer, [CaL(4,4′-bipyridyl)(H2O)4]n (L = 1,6-naphthalenedisulfonic acid), was synthesized by reaction of calcium perchlorate with 1,6-naphthalenedisulfonic acid disodium salt and 4,4′-bipyridyl in CH3CH2OH/H2O .Molecular Structure Analysis
The molecular formula of this compound is C10H8O6S2 . The average mass is 288.297 Da and the monoisotopic mass is 287.976227 Da .Chemical Reactions Analysis
Armstrong’s acid undergoes various reactions. Fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . Nitration gives nitrodisulfonic acids, which are precursors to amino derivatives .Physical And Chemical Properties Analysis
This compound is a colorless solid, typically obtained as the tetrahydrate . Like other sulfonic acids, it is a strong acid .Aplicaciones Científicas De Investigación
Environmental Applications
- Detection of Industrial Pollutants : 1,7-Naphthalenedisulfonic acid plays a significant role in environmental analysis. It has been used in the solid-phase extraction procedure of polar benzene- and naphthalenesulfonates in industrial effluents. This is followed by determination with ion-pair chromatography and electrospray-mass spectrometry, crucial for monitoring water pollution from industries such as chemical, pharmaceutical, and textile (Alonso, Castillo, & Barceló, 1999).
Medical Research
- Potential Anti-AIDS Agents : Naphthalenedisulfonic acid derivatives, including this compound, have shown potential as anti-AIDS agents. They've been evaluated for inhibitory potential against HIV-1 and HIV-2 reverse transcriptase activities, representing new leads for the development of anti-HIV agents (Tan et al., 1992); (Mohan, Singh, & Baba, 1991).
Analytical Chemistry
- Fluorescent Probing : In the field of analytical chemistry, this compound derivatives are used as fluorescent probes. For example, a water-soluble fluorescent probe has been synthesized for determining methylamine, showcasing the application in detecting and quantifying specific chemical compounds in environmental samples (Gu, Ma, & Liang, 2001).
Photocatalytic Degradation
- Environmental Breakdown : Studies have focused on the photocatalytic degradation of this compound in aqueous solutions, particularly in the context of environmental cleanup and pollution control. This compound, due to its persistent nature, requires advanced degradation methods like UV-photolysis, especially in combination with H2O2, for effective breakdown (Ravera et al., 2010).
Safety and Hazards
Direcciones Futuras
There is ongoing research into the potential applications of 1,7-Naphthalenedisulfonic acid and its derivatives. For example, co-amorphous dispersions of Mirabegron-1,2-Ethanedisulfonic Acid, Mirabegron-1,5-Naphthalenedisulfonic Acid, and Mirabegron-L-Pyroglutamic Acid have been developed, showing improved solubility and thermodynamic stability .
Mecanismo De Acción
Target of Action
Naphthalene-1,7-disulfonic Acid, also known as 1,7-Naphthalenedisulfonic acid, is a fluorescent organic compound
Mode of Action
For instance, Armstrong’s acid, a related naphthalenedisulfonic acid, can undergo fusion in NaOH to give the disodium salt of 1,5-dihydroxynaphthalene . This reaction can be acidified to give the diol .
Análisis Bioquímico
Cellular Effects
It has been observed that when bacteria are grown on naphthalene, they show cellular aggregation around naphthalene crystals, suggesting changes in cell structure and cell surface properties
Molecular Mechanism
Sulfonic acids are known to participate in a variety of chemical reactions due to their strong acidity They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed that the sulfonation of naphthalene-I-sulfonic acid yields 10% Naphthalene-1,7-disulfonic Acid
Metabolic Pathways
It is known that low molecular weight polycyclic aromatic hydrocarbons (PAHs) like naphthalene and substituted naphthalenes are used in various industries and exhibit genotoxic, mutagenic, and/or carcinogenic effects on living organisms
Propiedades
IUPAC Name |
naphthalene-1,7-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)8-5-4-7-2-1-3-10(9(7)6-8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFMZOAPNQAXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276020 | |
| Record name | 1,7-Naphthalenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-16-3 | |
| Record name | 1,7-Naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5724-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Naphthalenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-Naphthalenedisulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde](/img/structure/B3053895.png)


![5-Acetyl-4-(4-ethylphenyl)-2-[2-(4-ethylphenyl)-2-oxo-ethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B3053901.png)


